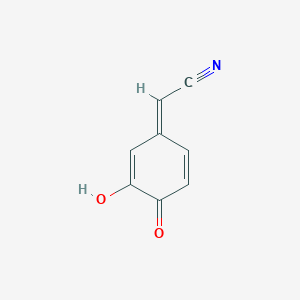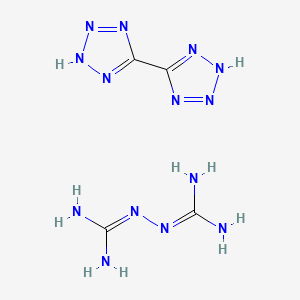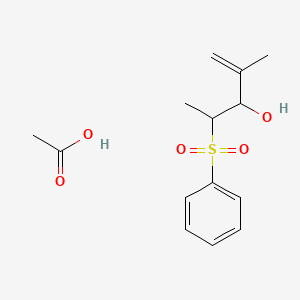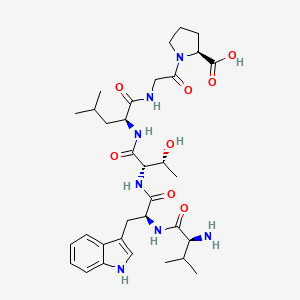
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is a chemical compound with the molecular formula C8H5NO2 It is characterized by a cyclohexadiene ring with hydroxy and oxo substituents, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexadiene derivative with a nitrile compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar cyclohexadiene structure with hydroxy and oxo groups.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound with a comparable structure and functional groups.
Uniqueness
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is unique due to its specific arrangement of functional groups and the presence of an acetonitrile moiety. This gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H5NO2 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)acetonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-3,5,11H/b6-3+ |
InChI Key |
VUUYLLQTKCSWQY-ZZXKWVIFSA-N |
Isomeric SMILES |
C\1=CC(=O)C(=C/C1=C/C#N)O |
Canonical SMILES |
C1=CC(=O)C(=CC1=CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S,7R,8S,12S,13R,14S,15S)-7,13-Bis{[tert-butyl(dimethyl)silyl]oxy}-3,3,17,17-tetraethyl-15-[(2S)-hexa-3,5-dien-2-yl]-6,8,10,12,14-pentamethyl-4,16-dioxa-3,17-disilanonadec-9-ene](/img/structure/B12595856.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)
![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
![Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12595881.png)






